1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea
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Overview
Description
1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a urea moiety attached to an indole ring, which is further substituted with benzyl and ethyl groups. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The compound “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Given the biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the benzyl and ethyl groups.
Urea Formation: The final step involves the formation of the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the urea moiety.
Substitution Products: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole: A simpler indole derivative with similar biological activities.
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea: A closely related compound with a similar structure but lacking the benzyl group.
Uniqueness
1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the urea moiety, enhances its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-benzyl-1-ethyl-3-(1-ethylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-22-15-18(17-12-8-9-13-19(17)22)21-20(24)23(4-2)14-16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWFOKSFSMTWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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